molecular formula C21H18FN7O B267958 10-(4-fluorophenyl)-8-(4-propan-2-ylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

10-(4-fluorophenyl)-8-(4-propan-2-ylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

Cat. No. B267958
M. Wt: 403.4 g/mol
InChI Key: DMCDAONHQBAGHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-(4-fluorophenyl)-8-(4-propan-2-ylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a member of the tetraazatricyclic family and has been found to exhibit unique biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 10-(4-fluorophenyl)-8-(4-propan-2-ylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is not yet fully understood. However, studies have suggested that it may act as a potent inhibitor of certain enzymes and receptors, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 10-(4-fluorophenyl)-8-(4-propan-2-ylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has several biochemical and physiological effects. It has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective properties, making it a potential candidate for the treatment of several diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 10-(4-fluorophenyl)-8-(4-propan-2-ylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one in lab experiments is its unique chemical structure, which allows for the exploration of its potential therapeutic effects. However, one of the limitations of using this compound is its complex synthesis process, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for the research on 10-(4-fluorophenyl)-8-(4-propan-2-ylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one. One potential direction is to explore its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Another direction is to investigate its mechanism of action and identify potential targets for drug development. Additionally, the synthesis process of this compound can be optimized to make it more accessible for lab experiments.
In conclusion, 10-(4-fluorophenyl)-8-(4-propan-2-ylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is a chemical compound with significant potential for scientific research. Its unique chemical structure and potential therapeutic effects make it an interesting candidate for further exploration. However, more research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of 10-(4-fluorophenyl)-8-(4-propan-2-ylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is a complex process that involves several steps. The most common method of synthesis involves the reaction of 4-fluoroaniline with 4-isopropylbenzaldehyde in the presence of a strong acid catalyst. The resulting intermediate is then treated with a reducing agent to produce the final product.

Scientific Research Applications

The unique chemical structure of 10-(4-fluorophenyl)-8-(4-propan-2-ylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has led to its exploration in several scientific research areas. One of its primary applications is in the field of medicinal chemistry, where it is being investigated for its potential as a therapeutic agent for various diseases.

properties

Product Name

10-(4-fluorophenyl)-8-(4-propan-2-ylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

Molecular Formula

C21H18FN7O

Molecular Weight

403.4 g/mol

IUPAC Name

10-(4-fluorophenyl)-8-(4-propan-2-ylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

InChI

InChI=1S/C21H18FN7O/c1-11(2)12-3-5-14(6-4-12)19-16-17(13-7-9-15(22)10-8-13)24-25-20(30)18(16)23-21-26-27-28-29(19)21/h3-11,19,27-28H,1-2H3

InChI Key

DMCDAONHQBAGHB-UHFFFAOYSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)F

SMILES

CC(C)C1=CC=C(C=C1)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)F

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)F

Origin of Product

United States

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